molecular formula C6H7NO2 B1590735 1-(3-Methylisoxazol-5-yl)ethanone CAS No. 55086-61-8

1-(3-Methylisoxazol-5-yl)ethanone

Cat. No. B1590735
CAS RN: 55086-61-8
M. Wt: 125.13 g/mol
InChI Key: MOBMLOWIGFJSCP-UHFFFAOYSA-N
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Description

1-(3-Methylisoxazol-5-yl)ethanone, also known as MIE, is a chemical compound with the molecular formula C6H7NO2. It is a yellowish liquid that is commonly used in scientific research for its unique properties. MIE is known for its ability to act as a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine.

Mechanism of Action

1-(3-Methylisoxazol-5-yl)ethanone acts as a reversible inhibitor of MAO-A, which means that it binds to the enzyme and prevents it from breaking down neurotransmitters such as serotonin, dopamine, and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, which can have a positive effect on mood, behavior, and cognitive function. This compound has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit MAO-A. This leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which can have a positive effect on mood, behavior, and cognitive function. This compound has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(3-Methylisoxazol-5-yl)ethanone in lab experiments is its potent inhibitory effect on MAO-A, which makes it a valuable tool for studying the role of this enzyme in various physiological and pathological conditions. This compound is also relatively easy to synthesize and has a high level of purity, which makes it suitable for use in a wide range of experiments. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. It is also important to note that the effects of this compound may vary depending on the dosage and duration of treatment, which should be taken into account when designing experiments.

Future Directions

There are several future directions for research on 1-(3-Methylisoxazol-5-yl)ethanone. One area of interest is the potential therapeutic applications of this compound in the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. Another area of interest is the development of novel MAO-A inhibitors based on the structure of this compound, which may have improved potency and selectivity. Further studies are also needed to explore the potential toxicity and side effects of this compound, as well as its effects on other neurotransmitter systems and physiological processes. Overall, the unique properties of this compound make it a promising compound for further research in the field of neuroscience and pharmacology.

Scientific Research Applications

1-(3-Methylisoxazol-5-yl)ethanone has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. It is also used in the field of pharmacology to study the effects of MAO-A inhibition on neurotransmitter levels and behavior in animal models. This compound has been found to be a potent inhibitor of MAO-A, which makes it a valuable tool for studying the role of this enzyme in various physiological and pathological conditions.

properties

IUPAC Name

1-(3-methyl-1,2-oxazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-4-3-6(5(2)8)9-7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBMLOWIGFJSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514761
Record name 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55086-61-8
Record name 1-(3-Methyl-1,2-oxazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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